5'-Methylspiro[cyclopropane-1,3'-indoline]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMUVJHHXFHLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of the 5 Methylspiro Cyclopropane 1,3 Indoline Scaffold
Reactions Involving the Cyclopropane (B1198618) Ring System
The high ring strain of the cyclopropane moiety makes it susceptible to a variety of ring-opening and cycloaddition reactions, serving as a versatile three-carbon synthon.
The cyclopropane ring within the spiro[cyclopropane-1,3'-indoline] (B1354872) system can participate as a three-carbon component in formal cycloaddition reactions, typically under metal catalysis. These transformations proceed through a ring-opening mechanism to form an intermediate that subsequently reacts with a reaction partner to construct a new ring system.
Prominent examples include metal-catalyzed [3+2] and [3+3] annulations. For instance, spirocyclopropyl oxindoles can undergo Ni(II)-catalyzed asymmetric [3+3] cycloaddition with nitrones. acs.org This reaction leads to the formation of enantioenriched spiro-annulated oxindole-tetrahydro-1,2-oxazines with excellent diastereoselectivity. acs.org Similarly, palladium-catalyzed [3+2] annulation of spirovinylcyclopropyl oxindoles with various dipolarophiles has been developed. rsc.org In these processes, the cyclopropane ring is opened to form a π-allyl intermediate, which then undergoes a diastereoselective annulation. rsc.org These reactions highlight the utility of the spirocyclic cyclopropane as a building block for accessing more complex heterocyclic frameworks.
The strained cyclopropane ring is prone to cleavage by a wide range of reagents, including nucleophiles and electrophiles, often facilitated by Lewis acids. These ring-opening reactions provide a powerful strategy for introducing new functional groups and constructing more complex molecular architectures.
One of the most explored pathways is the nucleophilic ring-opening of the corresponding spiro[cyclopropane-1,3'-oxindole] derivatives. The reaction of spirocyclopropyl oxindoles with the azide (B81097) ion readily affords 3-(2-azidoethyl)oxindoles, which are versatile intermediates for further transformations. acs.orgnih.gov Another significant transformation is the magnesium iodide (MgI2)-catalyzed ring-expansion reaction. acs.orgresearchgate.netiitkgp.ac.in This bifunctional catalyst facilitates the ring cleavage of the spirocyclopropane and promotes a [3+2] annulation with imines to yield spiro[pyrrolidin-3,3′-oxindoles]. acs.org This specific reaction has been a key step in the total synthesis of several natural products, including (±)-horsfiline and (±)-strychnofoline. acs.orgresearchgate.net
Furthermore, Ni(II)-catalyzed SN2-type ring-opening at the more substituted spiro-carbon center can be achieved with N-nucleophiles, leading to γ-aminocarbonyl compounds. acs.orgnih.gov Other reagents, such as in situ generated Huisgen zwitterions, have also been employed in cascade ring-opening/cyclization reactions to produce polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.govresearchgate.net
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Ring-Opening | Azide ion (e.g., NaN₃) | - | 3-(2-Azidoethyl)oxindoles | acs.orgnih.gov |
| [3+2] Annulation / Ring-Expansion | Aldimines, Cyclic Imines | MgI₂ | Spiro[pyrrolidin-3,3′-oxindoles] | acs.orgresearchgate.net |
| SN2-type Ring-Opening | Aromatic Amines | Ni(II) complex | γ-Aminocarbonyl Compounds | acs.orgnih.gov |
| Ring-Opening/Cyclization | Huisgen Zwitterions (from PPh₃ + Azodicarboxylates) | - | Pyrazolo[3,4-b]indoles | nih.govresearchgate.net |
| [3+3] Cycloaddition | Nitrones | Ni(II) complex / Chiral Ligand | Spiro-annulated Tetrahydro-1,2-oxazines | acs.org |
Reactivity of the Indoline (B122111) Moiety in Spiro[cyclopropane-1,3'-indoline] Systems
The indoline portion of the scaffold contains a nucleophilic nitrogen atom and an electron-rich aromatic ring, both of which are key sites for chemical transformations.
The secondary amine nitrogen of the indoline ring is nucleophilic and can readily participate in substitution reactions with various electrophiles. Standard N-functionalization reactions such as N-alkylation, N-acylation, and N-sulfonylation are common transformations. The reactivity of this nitrogen is influenced by the substituents on it; electron-withdrawing protecting groups, for instance, can modulate the stereochemical outcome of subsequent reactions involving other parts of the molecule. nih.gov The ability to functionalize the indoline nitrogen is crucial for modifying the compound's properties and for its use as an intermediate in multi-step syntheses.
The indoline ring system can undergo various oxidation and reduction reactions. A common transformation is the oxidation of the indoline to the corresponding indolin-2-one (oxindole). Indeed, the spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) scaffold is a widely studied and synthetically accessible derivative. nih.govnih.gov Further oxidation can lead to the corresponding indole (B1671886) derivative, restoring full aromaticity to the five-membered ring. Conversely, the carbonyl group of the spiro-oxindole can be reduced to a methylene (B1212753) group to regenerate the spiro-indoline scaffold, or reduced to a hydroxyl group. Under more forcing conditions, the benzene (B151609) ring of the indoline moiety can also be hydrogenated.
The aromatic ring of the indoline moiety is activated towards electrophilic aromatic substitution (SEAr). This is due to the strong electron-donating effect of the nitrogen atom, which directs incoming electrophiles primarily to the para position (C6'). The presence of the 5'-methyl group further enhances this activation. rsc.orgrsc.org
The combined directing effects of the amino group (a powerful ortho, para-director) and the 5'-methyl group (a weaker ortho, para-director) make the C4' and C6' positions the most nucleophilic and thus the most likely sites for substitution. mnstate.eduwikipedia.org Steric hindrance from the spirocyclic center at C3' may slightly disfavor substitution at the C4' position compared to the C6' position. Therefore, electrophilic attack is expected to occur predominantly at the C6' position, with the C4' position being the second most likely site. Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on this activated ring system.
| Reaction | Electrophile (Reagent) | Major Product(s) | Reference |
|---|---|---|---|
| Halogenation | Br⁺ (Br₂/FeBr₃) | 6'-Bromo-5'-methylspiro[cyclopropane-1,3'-indoline] | wikipedia.org |
| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 5'-Methyl-6'-nitrospiro[cyclopropane-1,3'-indoline] | mnstate.edu |
| Friedel-Crafts Acylation | RCO⁺ (RCOCl/AlCl₃) | 6'-Acyl-5'-methylspiro[cyclopropane-1,3'-indoline] | wikipedia.org |
| Sulfonation | SO₃ (Fuming H₂SO₄) | 5'-Methylspiro[cyclopropane-1,3'-indoline]-6'-sulfonic acid | wikipedia.org |
Transformations at the Spiro Carbon Center
The spiro carbon atom of 5'-methylspiro[cyclopropane-1,3'-indoline] is a focal point for a range of chemical transformations, primarily driven by the relief of the inherent strain in the three-membered cyclopropane ring. These reactions often lead to the formation of larger, more complex heterocyclic structures.
One of the most significant transformations is the ring-expansion reaction , which can be facilitated by Lewis acids. For instance, magnesium iodide (MgI₂) has been shown to be an effective catalyst for the ring expansion of spiro[cyclopropane-1,3'-oxindoles] through a formal [3+2] cycloaddition with imines. researchgate.netnih.gov In this process, the Lewis acidic magnesium center coordinates to the carbonyl group of the oxindole (B195798), activating the spirocyclopropane for nucleophilic attack by the imine. The iodide ion likely facilitates the ring opening of the cyclopropane. This methodology provides a powerful tool for the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. researchgate.net
Another important class of transformations involves the nucleophilic ring opening of the cyclopropane ring. The strained C-C bonds of the cyclopropane can be cleaved by various nucleophiles, leading to the formation of functionalized indoline derivatives. For example, the ring opening of spiro[cyclopropane-1,3'-oxindoles] can be achieved with the azide ion, yielding azidoethyl-oxindoles. nih.gov Similarly, reactions with thiols can lead to the formation of thioether-functionalized indoline derivatives. nih.gov The regioselectivity of the ring opening is influenced by the electronic nature of both the spirocyclopropane and the nucleophile.
Acid-catalyzed rearrangements represent another avenue for the transformation of this scaffold. While specific examples for the 5'-methyl derivative are not extensively detailed, related spirocyclic indolenines are known to undergo a one-atom ring expansion to form annulated quinolines under acidic or basic conditions. rsc.org This type of rearrangement is driven by the formation of a more stable, larger ring system.
The following table summarizes selected transformations at the spiro carbon center of spiro[cyclopropane-1,3'-indoline] analogues.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Spiro[cyclopropane-1,3'-oxindole] | Imine, MgI₂ | Spiro[pyrrolidine-3,3'-oxindole] | High | researchgate.net |
| Spiro[cyclopropane-1,3'-oxindole] | NaN₃ | 3-(2-Azidoethyl)oxindole | - | nih.gov |
| Indole-tethered ynone | Thiol | Functionalized quinoline | High | rsc.org |
Note: The yields and specific substrates may vary depending on the reaction conditions and the specific analogues used.
Strategies for Derivatization and Functionalization of 5'-Methylspiro[cyclopropane-1,3'-indoline] Analogues
The derivatization and functionalization of the 5'-methylspiro[cyclopropane-1,3'-indoline] scaffold can be approached by modifying either the indoline nucleus or the cyclopropane ring. These strategies allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for various applications.
Functionalization of the Indoline Ring:
The indoline portion of the molecule is amenable to various synthetic modifications. The nitrogen atom of the indoline can be alkylated or acylated to introduce different substituents. Furthermore, the aromatic ring of the indoline can undergo electrophilic aromatic substitution reactions. The methyl group at the 5'-position is an ortho-, para-directing group, which can influence the regioselectivity of these substitutions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of related spiro-indoline compounds has been shown to occur on the indoline ring. nih.gov
Functionalization of the Cyclopropane Ring:
The cyclopropane ring itself can also be a site for derivatization, although this is often more challenging due to the inherent stability of the C-C bonds. However, the presence of activating groups can facilitate functionalization. For analogues bearing ester or other electron-withdrawing groups on the cyclopropane ring, these groups can serve as handles for further chemical modifications. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, or other derivatives.
Multi-component reactions are a powerful strategy for the one-pot synthesis of highly functionalized spiro[cyclopropane-1,3'-indoline] analogues. mdpi.com For example, the reaction of isatins, malononitrile, and other components can lead to the formation of complex spirocyclic systems with multiple points of diversity.
The following table provides examples of derivatization strategies for spiro[cyclopropane-1,3'-indoline] analogues.
| Scaffold Position | Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |
| Indoline Nitrogen | N-Alkylation/Acylation | Alkyl halide/Acyl chloride, Base | N-Alkyl/N-Acyl | General Knowledge |
| Indoline Aromatic Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo | nih.gov |
| Cyclopropane Ring | Hydrolysis of Ester | LiOH, H₂O/THF | Carboxylic Acid | General Knowledge |
| Scaffold Synthesis | Multi-component Reaction | Isatin (B1672199), Malononitrile, etc. | Various functional groups | mdpi.com |
Theoretical and Computational Investigations of 5 Methylspiro Cyclopropane 1,3 Indoline and Analogues
Quantum Chemical Calculations of Electronic Structure and Energetics
The core structure of spiro[cyclopropane-1,3'-indoline] (B1354872) features a unique spirocyclic junction where the cyclopropane (B1198618) ring is nearly perpendicular to the plane of the indoline (B122111) ring system. In the parent compound, spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), X-ray crystallography reveals a dihedral angle of 87.65° between the mean planes of the two rings. nih.govresearchgate.net This orthogonality minimizes steric hindrance and governs the electronic communication between the two cyclic moieties.
DFT calculations are employed to determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. The introduction of a methyl group at the 5'-position of the indoline ring is expected to have a modest electron-donating effect, which would slightly raise the HOMO energy level and potentially alter the molecule's reactivity profile compared to the unsubstituted analogue.
Table 1: Calculated Electronic Properties of a Spiro[cyclopropane-indoline] Analogue
| Property | Value | Computational Method |
|---|---|---|
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |
Note: Data are representative values for a model spiro[cyclopropane-indoline] system based on typical DFT calculations found in the literature for similar heterocyclic compounds.
Computational Elucidation of Reaction Mechanisms in Spiro[cyclopropane-1,3'-indoline] Synthesis and Transformations
Computational chemistry plays a crucial role in mapping the reaction pathways for the synthesis and transformation of spiro[cyclopropane-1,3'-indoline] derivatives. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction mechanisms and understand the origins of stereoselectivity.
A primary synthetic route to this class of compounds is the [1+2] annulation or cyclopropanation of an appropriate indoline precursor. For example, the reaction of indolin-2-imines with α-aryl vinylsulfonium salts provides a diastereoselective pathway to spiro[cyclopropane-1,3'-indolin]-2'-imines. rsc.org DFT calculations can be used to model the transition states of such reactions, explaining the observed high diastereoselectivity by identifying the lowest energy pathway.
Another significant synthetic strategy is the 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com This involves the in-situ generation of an azomethine ylide from an isatin (B1672199) derivative, which then reacts with a dipolarophile. researchgate.net Computational studies can elucidate the regio- and stereochemical outcomes of these cycloadditions by analyzing the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile.
DFT calculations have also been used to scrutinize the mechanism of Lewis acid-catalyzed transformations. In a study on the formation of 1,3-disubstituted spiro[cyclopropane-1,2'-indanes], a related system, computations at the M06/ma-def2-TZVPP level of theory were used to map the Gibbs free energy surface of the reaction, identifying the key transition states and intermediates. researchgate.net These studies revealed the crucial role of the cyclopropane ring's Walsh orbitals in activating the molecule for intramolecular cyclization. researchgate.net
Conformational Analysis and Molecular Dynamics of the Spirocyclic Core
The three-dimensional structure and conformational flexibility of the spiro[cyclopropane-1,3'-indoline] core are critical determinants of its biological activity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the molecule's potential energy surface and dynamic behavior.
The spirocyclic linkage inherently restricts the conformational freedom of the molecule. The five-membered ring of the indoline moiety can adopt various puckered conformations, such as envelope or twist forms. Computational studies, often employing DFT methods, can determine the relative energies of these conformers. nih.govacs.org For example, in a study of aza-spiro ring formations, Cremer-Pople puckering parameters were used to comprehensively analyze a large number of conformational isomers of the transition states. nih.gov
Recent research on procyanidin (B600670) B4, a larger molecule with a spirocyclic feature, demonstrated that different conformers (compact vs. extended rotamers) could lead to different oxidation products. acs.org DFT calculations showed that the reactive conformations were those with an axially-oriented B-ring, which brought the reaction sites into proximity. acs.org This highlights how subtle conformational preferences, which can be accurately predicted computationally, can dictate reaction outcomes.
MD simulations can provide further insights into the dynamic stability of different conformations over time in various environments (e.g., in solution). These simulations track the atomic motions of the molecule, revealing conformational transitions and the influence of solvent on the spirocyclic core's structure.
In Silico Molecular Interactions and Binding Studies
Understanding how 5'-Methylspiro[cyclopropane-1,3'-indoline] and its analogues interact with biological macromolecules is key to their development as therapeutic agents. In silico molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule (ligand) within the active site of a protein target. jbcpm.com
Docking studies have been performed on various spiro-indoline derivatives against a range of biological targets. For instance, novel spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives were docked against cancer-related proteins such as CD-44, EGFR, and HER-2. mdpi.com The results revealed significant binding affinities, with one derivative showing a binding energy (ΔG) of -8.73 kcal/mol with the AKR1D1 enzyme. mdpi.com These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
In another study, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were evaluated as potential inhibitors of SARS-CoV-2 main protease and human mast cell tryptase. mdpi.comnih.gov Docking simulations predicted the binding poses and affinities, identifying a top-rated compound based on favorable interactions like H-bonds with critical amino acid residues (e.g., GLY143, CYS145) in the protease active site. mdpi.com The main driving force for binding was often found to be a combination of hydrophobic interactions and specific hydrogen bonds. mdpi.comnih.gov
Table 2: Representative Molecular Docking Results for Spiro-Indoline Analogues Against Various Protein Targets
| Spiro Analogue | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Spirooxindole-pyrroline (4a) | AKR1D1 | -8.73 | N/A |
| Spirooxindole-pyrroline (4a) | HER-2 | -7.27 | N/A |
| Spiro-quinazolinone (3d) | SARS-CoV-2 Mpro (6LU7) | -7.7 | GLY143, SER144, CYS145 |
| Spiro-quinazolinone (3d) | Human Tryptase (2ZA5) | -8.9 | N/A |
Source: Data adapted from references mdpi.commdpi.com. "N/A" indicates data not specified in the source.
Predictive Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors
Predictive Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. These models are built using theoretical descriptors calculated from the molecular structure, which can then be used to predict the activity of new, unsynthesized analogues.
For spiro[cyclopropane-1,3'-indolin]-2'-ones, SAR studies have been crucial in identifying the structural features required for anticancer activity. nih.govresearchgate.net Based on the screening results against various cancer cell lines, a pharmacophore model can be proposed. nih.gov For example, substitutions on the indoline ring and the cyclopropane ring can significantly modulate the cytotoxic potency.
QSAR models use a variety of theoretical descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. In a study on spiro[pyrrolidin-3,2-oxindoles], a related class of compounds, a QSAR model was developed to predict inhibitory activity against the MDM2-p53 interaction. researchgate.net The model, built using methods like CoMSIA (Comparative Molecular Similarity Indices Analysis), successfully guided the design of new compounds with enhanced inhibitory activity. researchgate.net These models provide a quantitative framework for understanding how structural modifications influence biological function, thereby accelerating the drug discovery process.
Structure Activity Relationship Studies and Molecular Level Interactions of Spiro Cyclopropane 1,3 Indoline Derivatives
General Principles of Structure-Activity Relationship (SAR) in Spiro[cyclopropane-1,3'-indoline] (B1354872) Scaffolds
The spirooxindole framework is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. rsc.orgmdpi.com SAR studies for these compounds typically involve synthesizing a library of derivatives with various substituents on the indoline (B122111) and cyclopropane (B1198618) rings and then screening them for biological activity against panels of cancer cell lines. nih.govnih.gov
The fundamental principle of SAR in this context is to correlate specific structural features with observed biological effects, such as antiproliferative activity. nih.gov Mechanistic investigations have shown that spirooxindole derivatives can induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis. nih.gov Their ability to interact with a wide array of molecular targets, including kinases, enzymes, and receptors, makes them compelling candidates for developing multi-targeted cancer therapies. nih.gov By systematically altering the chemical structure and observing the resulting changes in efficacy, researchers can build a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective drug candidates. nih.gov
Impact of Specific Substituents on Molecular Interactions (e.g., methyl, fluoro, methoxy (B1213986), methylthio, bromo at various positions)
The type and position of substituents on the spiro[cyclopropane-1,3'-indoline] scaffold profoundly influence its molecular interactions and biological activity. Modifications to the indoline ring, in particular, have been shown to modulate anticancer potency.
Halogen Substituents (Bromo, Fluoro, Chloro): Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity, metabolic stability, and cell permeability. researchgate.netresearchgate.net In the spirooxindole series, halogenation of the indoline ring often leads to improved anticancer activity. researchgate.net For example, studies have shown that compounds bearing chloro and bromo substituents exhibit potent cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net The position of the halogen is also critical; for instance, a 4-chloro-substituted phenyl group on a related spirooxindole demonstrated strong binding affinity for the MDM2 protein, a key regulator of the p53 tumor suppressor. nih.gov This suggests that the electronic and steric properties of halogens can optimize interactions within the binding pockets of target proteins. nih.govnih.govmdpi.comresearchgate.net
Methyl and Methoxy Substituents: Electron-donating groups like methyl and methoxy can also significantly impact biological activity. In some series, the presence of a methyl group on the indoline ring at the 5-position resulted in moderate yields during synthesis, suggesting an electronic influence on the scaffold's reactivity. rsc.org In contrast, certain methoxy-substituted spirooxindoles have demonstrated promising antiproliferative effects against neuroblastoma cancer cell lines, with potency comparable to the standard drug Doxorubicin. mdpi.com The influence of these groups is complex and can affect both the molecule's intrinsic properties and its interaction with biological targets.
The following table summarizes the impact of various substituents on the anticancer activity of selected spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives.
| Compound ID | Substituent (R) on Indoline Ring | Other Key Substituents | Target Cancer Cell Line | Observed Activity (IC50) |
| 6b nih.govresearchgate.net | H | 4-Chlorophenyl on cyclopropane | DU-145 (Prostate) | 6.8 µM |
| 6u nih.govresearchgate.net | H | 4-Bromophenyl on cyclopropane | DU-145 (Prostate) | 7.2 µM |
| 3b rsc.org | 5-Chloro | Phenyl on cyclopropane | A-549 (Lung) | 9.8 µM |
| 3i rsc.org | 5-Bromo | Phenyl on cyclopropane | DU-145 (Prostate) | 8.2 µM |
This table is for illustrative purposes and combines data from related spiro[cyclopropane-1,3'-indolin]-2'-one structures to demonstrate substituent effects.
Role of Conformational Rigidity in Molecular Recognition Processes
A defining feature of the spiro[cyclopropane-1,3'-indoline] scaffold is its conformational rigidity. rsc.orgtandfonline.com The central spiro carbon atom, which links the cyclopropane and indoline rings, creates a rigid three-dimensional structure with a well-defined spatial arrangement of substituents. tandfonline.comtandfonline.com This structural rigidity is a significant advantage in drug design for several reasons.
Firstly, it reduces the entropic penalty associated with binding to a biological target. researchgate.net Flexible molecules must adopt a specific, energetically unfavorable conformation to fit into a binding site, which is entropically costly. Rigid molecules like spiro-indolines are already pre-organized in a favorable conformation for binding, leading to a stronger binding affinity. researchgate.net
Secondly, the fixed orientation of functional groups can optimize interactions with the target protein, enhancing potency and selectivity. tandfonline.combldpharm.com By locking key pharmacophoric elements in the correct spatial positions, the molecule can achieve more precise and effective engagement with its biological target. rsc.org This controlled orientation is crucial for achieving high selectivity, as it minimizes unintended interactions with off-target proteins, which can lead to adverse effects. tandfonline.com The inherent three-dimensionality (high sp3 character) of spirocyclic scaffolds also allows for better exploration of the often complex and non-planar binding sites of proteins, a distinct advantage over flatter, aromatic molecules. tandfonline.comtandfonline.combldpharm.com
Investigation of Molecular Mechanisms (e.g., specific enzyme binding, receptor modulation, and cellular pathway interference)
The potent biological effects of spiro[cyclopropane-1,3'-indoline] derivatives stem from their ability to modulate key cellular pathways and interact with specific molecular targets involved in cancer progression. nih.gov
One of the most well-documented mechanisms is the inhibition of the MDM2-p53 protein-protein interaction. nih.govnih.gov The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Many cancers overexpress MDM2, leading to the degradation of p53. Spirooxindole derivatives can fit into the p53-binding pocket of MDM2, blocking the interaction and reactivating p53's tumor-suppressive functions, which include initiating apoptosis (programmed cell death). nih.govmdpi.comnih.gov
Studies on specific spiro[cyclopropane-1,3'-indolin]-2'-ones have demonstrated that they can induce cell cycle arrest at the G0/G1 phase in prostate cancer cells. nih.govresearchgate.net This arrest is followed by the induction of apoptosis through a caspase-3 dependent pathway, a key executioner in the apoptotic cascade. nih.govresearchgate.net
Furthermore, molecular docking and cellular studies have identified other potential targets. Certain spirooxindole derivatives have shown the ability to inhibit receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis. mdpi.commdpi.com Other identified targets include CD44, a cell-surface glycoprotein (B1211001) involved in cell adhesion and migration, and AKR1D1, an enzyme implicated in cancer metabolism. mdpi.com Some compounds have also been found to induce cell death by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. mdpi.com
The table below highlights some of the known molecular targets and mechanisms for spirooxindole derivatives.
| Compound Class | Molecular Target / Pathway | Cellular Effect |
| Spirooxindole-pyrrolidines | MDM2-p53 Interaction | Blocks interaction, reactivates p53, induces apoptosis nih.govnih.gov |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Cell Cycle Regulation | G0/G1 phase arrest in cancer cells nih.govresearchgate.net |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Apoptosis Pathway | Caspase-3 dependent apoptosis nih.govresearchgate.net |
| Functionalized Spirooxindoles | EGFR, VEGFR2, CD-44, AKR1D1 | Receptor/Enzyme inhibition mdpi.commdpi.com |
| Functionalized Spirooxindoles | Oxidative Stress Pathways | Induction of Reactive Oxygen Species (ROS) mdpi.com |
Advanced Research Applications of Spiro Cyclopropane 1,3 Indoline Scaffolds in Chemical Science
Utility as Building Blocks and Precursors in Complex Organic Synthesis
The spiro[cyclopropane-1,3'-indoline] (B1354872) framework serves as a versatile and powerful building block in the synthesis of more complex molecular architectures, particularly those with potential pharmaceutical applications. The strategic placement of functional groups on either the cyclopropane (B1198618) or the indoline (B122111) ring allows for a diverse range of chemical transformations.
One of the key synthetic utilities of this scaffold lies in the ring-opening reactions of the strained cyclopropane ring. Under the influence of various reagents, the three-membered ring can be selectively cleaved to introduce new functionalities and construct larger ring systems. For instance, treatment with electrophiles can lead to the formation of functionalized indolines with a newly installed side chain at the C3 position.
The diastereoselective synthesis of functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines has been accomplished through a sequential [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. rsc.org This methodology provides access to a variety of substituted spirocyclopropyl indoline derivatives with high yields and stereoselectivity. While this study does not specifically report on the 5'-methyl derivative, the general applicability of the method suggests its potential for the synthesis of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-imine.
Table 1: Synthetic Methodologies for Spiro[cyclopropane-1,3'-indoline] Scaffolds
| Reaction Type | Precursors | Reagents/Conditions | Product | Ref. |
| [1+2] Annulation | Indolin-2-imines, α-aryl vinylsulfonium salts | Base | Spiro[cyclopropane-1,3'-indolin]-2'-imines | rsc.org |
| 1,3-Dipolar Cycloaddition | Isatins, amino acids, electron-deficient alkenes | Heat | Spiro[indoline-3,3'-pyrrolizines] | nih.gov |
| Cyclopropanation | Indolin-2-one, 1,2-dibromoethane | KOH, THF | Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) | nih.gov |
Development of Chemical Probes for Biochemical and Mechanistic Research
The rigid spirocyclic framework of spiro[cyclopropane-1,3'-indoline]s makes them attractive scaffolds for the design of chemical probes. By incorporating reporter groups such as fluorophores or photo-reactive moieties, these compounds can be transformed into tools for studying biological processes and elucidating reaction mechanisms.
The 5'-position of the indoline ring is a common site for the introduction of such reporter groups. For example, 5'-substituted indoline spiropyrans have been extensively developed as photochromic labels and probes. mdpi.com These molecules can undergo reversible color changes upon irradiation with light of specific wavelengths, making them useful for a variety of applications, including the labeling of biomolecules like peptides and nucleic acids. mdpi.com While these examples are on spiropyran systems, the synthetic strategies for introducing substituents at the 5'-position are relevant to the development of probes based on the 5'-Methylspiro[cyclopropane-1,3'-indoline] core.
The development of fluorescent probes from spiro-indoline derivatives allows for the visualization and tracking of biological targets within cells. The specific substitution pattern on the indoline ring can be tailored to achieve desired photophysical properties and target specificity. Although specific examples for 5'-Methylspiro[cyclopropane-1,3'-indoline] as a chemical probe are not extensively documented, the general principles of probe design suggest its potential in this area.
Exploration in Advanced Materials and Polymer Science
The unique photophysical and electronic properties of certain spiro-indoline derivatives have led to their exploration in the field of advanced materials and polymer science. For instance, spiropyrans, which contain a spiro-indoline moiety, are well-known for their photochromic properties. mdpi.com This light-induced reversible transformation between a colorless spiro form and a colored merocyanine (B1260669) form has been exploited in the development of smart materials, such as optical data storage media, photoswitchable devices, and responsive polymer gels.
The incorporation of the 5'-Methylspiro[cyclopropane-1,3'-indoline] unit into a polymer backbone could lead to novel materials with interesting properties. The methyl group could influence the packing of polymer chains and modify the bulk properties of the material. Furthermore, the inherent reactivity of the cyclopropane ring could be utilized for cross-linking or post-polymerization modification, providing a route to functional materials with tailored characteristics. While the direct application of 5'-Methylspiro[cyclopropane-1,3'-indoline] in polymer science is an emerging area, the rich chemistry of related spiro-indoline compounds suggests a promising future.
Future Directions and Emerging Research Avenues in Spiro[cyclopropane-1,3'-indoline] Chemistry
The field of spiro[cyclopropane-1,3'-indoline] chemistry continues to evolve, with several exciting research avenues on the horizon. A key area of future development will be the discovery of new stereoselective synthetic methods to access enantiomerically pure spirocyclopropyl indolines. researchgate.net Such methods are crucial for the development of new therapeutic agents, as the biological activity of chiral molecules is often dependent on their absolute configuration.
The exploration of the biological activities of 5'-Methylspiro[cyclopropane-1,3'-indoline] and its derivatives is another promising direction. Given that many spirooxindole derivatives exhibit significant anticancer activity, it is plausible that compounds based on the 5'-Methylspiro[cyclopropane-1,3'-indoline] scaffold could also possess interesting pharmacological properties. nih.govresearchgate.net Systematic screening of a library of such compounds against various biological targets could lead to the identification of new drug candidates.
In materials science, the design and synthesis of novel photo- and electro-active materials based on the 5'-Methylspiro[cyclopropane-1,3'-indoline] core is a largely unexplored area with significant potential. The development of new polymers and molecular switches with tailored properties could lead to advancements in areas such as organic electronics and sensor technology.
Q & A
Basic: What are the common synthetic routes for 5'-Methylspiro[cyclopropane-1,3'-indoline]?
Methodological Answer:
Synthesis of spirocyclopropane-indoline derivatives typically involves cyclopropanation reactions or functionalization of pre-existing indoline scaffolds. For example:
- Cyclopropane formation : Geminal dihalides or diazo compounds can react with indole derivatives under transition metal catalysis. In a related study, (1R,2R)-2-vinylspiro[cyclopropane-1,3'-indolin]-2'-one was synthesized using brominated cyclopropane precursors and hydrogenation, achieving yields up to 89% .
- Esterification : Indole-4-carboxylic acid derivatives can be esterified with substituted alcohols. For instance, 5-chloropyridin-3-yl indole-4-carboxylates were prepared via esterification with yields exceeding 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
